6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline is a synthetic compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of a quinoline ring system with a fluorine atom at the 6th position and a methoxy group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-fluoroaniline with 3-methoxypropionaldehyde in the presence of a suitable catalyst . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline form.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, dihydroquinoline compounds, and substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The methoxy group may also contribute to the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but with different substitution pattern.
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups provides a unique balance that can be exploited in various applications .
Properties
IUPAC Name |
6-fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-4,9,12H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZQQBWAOJECCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2=C(C=CC(=C2)F)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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